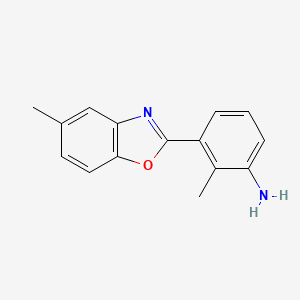

2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

描述

属性

IUPAC Name |

2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-6-7-14-13(8-9)17-15(18-14)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHIAHDEBCGDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and 5-methyl-2-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Catalysts such as metal oxides or zeolites may be employed to enhance the reaction rate and selectivity .

化学反应分析

Types of Reactions

2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzoxazole derivatives.

科学研究应用

2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of dyes, pigments, and optical brighteners

作用机制

The mechanism of action of 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer research, the compound may inhibit key signaling pathways that regulate cell growth and apoptosis .

相似化合物的比较

Data Table: Structural and Physicochemical Comparison

Research Findings and Functional Implications

Electronic Effects: The methyl group at position 2 of the aniline ring in the target compound introduces steric hindrance, which may slow down electrophilic substitution reactions compared to its non-methylated analog .

Lipophilicity and Bioactivity :

- Ethyl-substituted analogs (e.g., 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline) exhibit higher logP values, enhancing their suitability for hydrophobic interactions in drug-receptor binding .

Synthetic Utility: The amino group in this compound enables its use as a precursor for azo dyes, similar to derivatives reported in thiophene and pyrazolone-based systems .

生物活性

2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is a benzoxazole derivative with the molecular formula and a molecular weight of 238.29 g/mol. This compound features a benzene ring fused to an oxazole ring, characterized by methyl substitutions at specific positions. The compound is notable for its diverse biological activities, including potential antitumor, antibacterial, and anti-inflammatory properties.

Antitumor Activity

Research has indicated that benzoxazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can effectively inhibit the growth of:

- Breast Cancer Cells : MCF-7, MDA-MB-231

- Lung Cancer Cells : A549

- Prostate Cancer Cells : PC3

- Colorectal Cancer Cells : HCT-116

For instance, a study highlighted the cytotoxic effects of similar benzoxazole derivatives on multiple cancer cell lines, suggesting that structural modifications can enhance their efficacy against specific types of cancer .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown promising results against various bacterial strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Gram-positive bacteria | Varies by compound structure |

| Escherichia coli | Gram-negative bacteria | Varies by compound structure |

| Pichia pastoris | Eukaryotic yeast | Varies by compound structure |

Research indicates that certain derivatives exhibit effective antimicrobial activity, with MIC values significantly lower than those observed for standard antibiotics .

Anti-inflammatory Properties

Benzoxazole derivatives are also being explored for their anti-inflammatory effects. Preliminary studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antitumor Mechanisms : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Mechanisms : The antimicrobial action is primarily due to the disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism.

- Anti-inflammatory Mechanisms : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, reducing inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzoxazole derivatives for their biological activities:

- Antiprotozoal Agents : A series of benzoxazole derivatives were synthesized and evaluated for antimalarial and antileishmanial activities. Some compounds exhibited significant activity against protozoan parasites .

- Lead Optimization Studies : Research on related benzoxazole compounds has shown potential in optimizing lead compounds for various therapeutic applications, emphasizing the importance of structural modifications to enhance efficacy .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the benzoxazole ring significantly influence biological activity. For instance, electron-donating groups tend to enhance antimicrobial properties .

常见问题

Q. What synthetic methodologies are effective for synthesizing 2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline?

A solvent-free reductive amination approach is widely used. This involves grinding 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with substituted aldehydes in an agate mortar, followed by addition of sodium borohydride and boric acid (1:1 ratio). The reaction is monitored via TLC (chloroform:methanol, 7:3), and the product is purified by recrystallization from ethanol . Key Reaction Conditions :

| Parameter | Details |

|---|---|

| Time | 20–30 minutes |

| Temperature | Room temperature (25°C) |

| Catalyst | NaBH₄–H₃BO₃ |

| Yield Optimization | Ethanol recrystallization |

Q. How is the structural characterization of this compound performed?

X-ray crystallography using SHELXL (for refinement) and WinGX (for data processing) is standard. Key steps include:

Q. What methodologies evaluate its biological activity?

Antimicrobial and antitumor activities are assessed via:

- Agar Well Diffusion : Against E. coli (ATCC-8739) and B. subtilis (ATCC-6633) .

- In Vitro Cytotoxicity : MTT assay on cancer cell lines.

Notable Results :

| Compound | Activity (IC₅₀, μM) | Target Organism |

|---|---|---|

| 3a | 12.5 ± 1.2 | A. flavus |

| 3b | 14.3 ± 0.8 | C. albicans |

| 3g | 18.9 ± 1.5 | E. coli |

Advanced Research Questions

Q. How are data contradictions resolved during crystallographic refinement?

SHELXL’s robust algorithms handle challenges like:

Q. How can solvent-free synthesis conditions be optimized for scalability?

Key variables include:

Q. What advanced techniques analyze hydrogen bonding in its crystal lattice?

Graph Set Analysis (Bernstein’s method) decodes H-bond patterns:

Q. How does this compound compare to structurally similar analogs in bioactivity?

| Analog | Structural Difference | Bioactivity |

|---|---|---|

| 3-(1H-1,2,4-triazol-1-yl)aniline | Triazole ring | Antifungal (IC₅₀: 10.2 μM) |

| 5-Aryl-1,3,4-oxadiazole | Oxadiazole core | Anticancer (IC₅₀: 8.7 μM) |

| This compound | Benzoxazole + methyl | Dual antimicrobial/antitumor |

Unique Advantage : The methyl group enhances solubility (logP = 2.1) and metabolic stability compared to non-methylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。